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Compound of Interest

Compound Name: ORM-3819

Cat. No.: B15579920 Get Quote

Disclaimer: No public information is available for a compound designated "ORM-3819." This

technical guide focuses on the publicly disclosed information regarding the GSPT1-targeting

degrader-antibody conjugate (DAC) platform developed by Orum Therapeutics, with a specific

emphasis on their clinical candidate, ORM-5029, which is likely related to the query of interest.

Introduction
Targeted protein degradation has emerged as a promising therapeutic modality in oncology. A

key innovation in this field is the development of degrader-antibody conjugates (DACs), which

combine the tumor-targeting specificity of monoclonal antibodies with the catalytic efficacy of

small molecule protein degraders. This approach aims to enhance the therapeutic window of

potent degraders by delivering them directly to cancer cells, thereby minimizing systemic

toxicity. Orum Therapeutics has been a pioneer in this area with its Dual-Precision Targeted

Protein Degradation (TPD²) platform, which has produced several clinical and preclinical

candidates, including ORM-5029, ORM-6151, and ORM-1153.[1][2][3][4]

This guide provides an in-depth overview of the core technology, focusing on the composition,

mechanism of action, and available data for these novel therapeutic agents.

Core Component: GSPT1 Degraders
The cytotoxic payload of Orum's leading DACs is a molecular glue degrader that targets the G1

to S phase transition 1 (GSPT1) protein.[5][6][7][8] GSPT1 is a translation termination factor
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that plays a crucial role in protein synthesis. Its degradation leads to cell cycle arrest and

apoptosis, making it an attractive target for cancer therapy.[5][9]

While the specific IUPAC name and synonyms for the GSPT1 degrader payload used in ORM-

5029, referred to as SMol006, are not publicly disclosed, it is described as a highly potent,

membrane-permeable selective molecular glue degrader.[9][10][11][12][13]

ORM-5029: A Case Study in GSPT1-Targeting DACs
IUPAC Name and Synonyms
As "ORM-3819" is not a publicly recognized identifier, this section details the available

information for the related and publicly documented compound, ORM-5029.

Synonyms:

anti-HER2 GSPT1 degrader ORM-5029[9]

AnDC ORM-5029[9]

pertuzumab-SMol006[9]

The precise IUPAC name for the entire ORM-5029 conjugate is not available in the public

domain due to its complex biological nature.

Composition and Structure
ORM-5029 is a first-in-class degrader-antibody conjugate composed of three key components:

Antibody: Pertuzumab, a humanized monoclonal antibody that targets the human epidermal

growth factor receptor 2 (HER2).[10][12][13]

Payload: SMol006, a potent GSPT1 molecular glue degrader.[9][10][12][13]

Linker: A cleavable Val-Cit PABc linker.[9]

The average degrader-to-antibody ratio (DAR) is approximately 4.[11]

Mechanism of Action
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The mechanism of action of ORM-5029 follows a multi-step process designed for targeted cell

killing:

Targeting: The pertuzumab moiety of ORM-5029 binds to the HER2 receptor on the surface

of cancer cells.[9]

Internalization: Upon binding, the ORM-5029-HER2 complex is internalized by the cancer

cell.[9]

Payload Release: Inside the cell, the Val-Cit PABc linker is cleaved by lysosomal enzymes,

releasing the active GSPT1 degrader, SMol006.[9]

GSPT1 Degradation: The released SMol006 acts as a molecular glue, inducing the

ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[9]

Apoptosis: The degradation of GSPT1 disrupts protein translation, leading to cell cycle arrest

and programmed cell death (apoptosis) of the cancer cell.[9]
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Internalization
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Fig. 1: Mechanism of action of ORM-5029.

Experimental Data and Protocols
While detailed experimental protocols are proprietary, summaries of preclinical and clinical

findings for ORM-5029 have been presented at scientific conferences and in press releases.

Preclinical Data Summary
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Parameter Finding Reference

In Vitro Potency

Exhibited robust efficacy

across 14 HER2-positive

breast cancer cell lines with

IC50 values ranging from 0.3

to 14.4 nM.[13]

[13]

In Vivo Efficacy

Demonstrated dose-dependent

tumor growth inhibition in

HCC1569, MDA-MB-453, and

BT-474 xenograft models at

doses of 3 mg/kg and 10

mg/kg (single intravenous

dose).[13]

[13]

Comparative Efficacy

Showed comparable activity to

trastuzumab deruxtecan and

strong activity in trastuzumab

emtansine-refractory models.

[10][12]

[10][12]

Clinical Trial Information
ORM-5029 entered a Phase 1 clinical trial (NCT05511844) to evaluate its safety, tolerability,

and preliminary efficacy in patients with HER2-expressing advanced solid tumors.[10][14]

However, in April 2025, Orum Therapeutics announced the discontinuation of the clinical

development of ORM-5029 following an internal assessment of the program's clinical progress.

[1][15]
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Fig. 2: Simplified workflow of the ORM-5029 Phase 1 clinical trial.

Conclusion
While the specific query for "ORM-3819" did not yield direct results, the investigation into Orum

Therapeutics' pipeline reveals a focused effort on developing novel GSPT1-targeting degrader-

antibody conjugates. ORM-5029 serves as a prime example of this innovative approach,

demonstrating the potential to deliver potent protein degraders to tumors with high specificity.
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Although the clinical development of ORM-5029 has been discontinued, the insights gained

from this program are likely to inform the development of next-generation DACs, such as ORM-

1153, and the broader field of targeted protein degradation. The TPD² platform represents a

significant advancement in the quest for more effective and better-tolerated cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Orum Therapeutics Provides Program Update and Announces Drug Candidate
Nomination — Orum Therapeutics [orumrx.com]

2. businesswire.com [businesswire.com]

3. contractpharma.com [contractpharma.com]

4. biopharmadive.com [biopharmadive.com]

5. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) |
St. Jude Research [stjude.org]

6. medchemexpress.com [medchemexpress.com]

7. medchemexpress.com [medchemexpress.com]

8. medchemexpress.com [medchemexpress.com]

9. Facebook [cancer.gov]

10. ascopubs.org [ascopubs.org]

11. ORM-5029: Discovery of an antibody drug conjugate with first-in-class molecular glue
degrader warhead for treatment of HER2-positive breast cancer | Poster Board #3753 -
American Chemical Society [acs.digitellinc.com]

12. ASCO – American Society of Clinical Oncology [asco.org]

13. medchemexpress.com [medchemexpress.com]

14. Study of ORM-5029 in Subjects With HER2-Expressing Advanced Solid Tumors
[clin.larvol.com]

15. Orum halts US study of DAC cancer asset after patient death | BioWorld [bioworld.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15579920?utm_src=pdf-custom-synthesis
https://www.orumrx.com/news/orum-therapeutics-provides-program-update-and-announces-drug-candidate-nomination
https://www.orumrx.com/news/orum-therapeutics-provides-program-update-and-announces-drug-candidate-nomination
https://www.businesswire.com/news/home/20251208836029/en/Orum-Therapeutics-Presents-Preclinical-Data-at-ASH-2025-Demonstrating-Potent-and-Selective-Antitumor-Activity-of-ORM-1153-a-CD123-Targeting-Degrader-Antibody-Conjugate-for-Acute-Myeloid-Leukemia
https://www.contractpharma.com/breaking-news/bms-acquires-orums-adc-protein-degrader-for-100m-upfront/
https://www.biopharmadive.com/news/bristol-myers-orum-antibody-drug-conjugate-protein-degradation/698772/
https://www.stjude.org/research/why-st-jude/shared-resources/technology-licensing/technologies/human-g1-to-s-phase-transition-protein-1-homolog-gspt1-degrader-sj-21-0001.html
https://www.stjude.org/research/why-st-jude/shared-resources/technology-licensing/technologies/human-g1-to-s-phase-transition-protein-1-homolog-gspt1-degrader-sj-21-0001.html
https://www.medchemexpress.com/gspt1-degrader-1.html
https://www.medchemexpress.com/protac-gspt1-degrader-1.html
https://www.medchemexpress.com/protac-gspt1-degrader-2.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/anti-her2-gspt1-degrader-orm-5029
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.TPS1114
https://acs.digitellinc.com/p/s/orm-5029-discovery-of-an-antibody-drug-conjugate-with-first-in-class-molecular-glue-degrader-warhead-for-treatment-of-her2-positive-breast-cancer-poster-board-3753-585113
https://acs.digitellinc.com/p/s/orm-5029-discovery-of-an-antibody-drug-conjugate-with-first-in-class-molecular-glue-degrader-warhead-for-treatment-of-her2-positive-breast-cancer-poster-board-3753-585113
https://acs.digitellinc.com/p/s/orm-5029-discovery-of-an-antibody-drug-conjugate-with-first-in-class-molecular-glue-degrader-warhead-for-treatment-of-her2-positive-breast-cancer-poster-board-3753-585113
https://www.asco.org/abstracts-presentations/ABSTRACT404720
https://www.medchemexpress.com/orm-5029.html
https://clin.larvol.com/trial-detail/NCT05511844
https://clin.larvol.com/trial-detail/NCT05511844
https://www.bioworld.com/articles/719683-orum-halts-us-study-of-dac-cancer-asset-after-patient-death?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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